In Vivo Cholesterol-Lowering Efficacy: Azalanstat Demonstrates Quantifiable LDL-Preferential Reduction in Hamster Model
Azalanstat exhibits measurable in vivo cholesterol-lowering activity with preferential reduction of low-density lipoprotein (LDL) cholesterol relative to high-density lipoprotein (HDL) cholesterol in the hamster model, a pharmacodynamic profile that distinguishes it from HMG-CoA reductase inhibitors (statins) which primarily lower LDL via a different mechanism [1]. The compound's ED50 for serum cholesterol reduction was determined to be 62 mg/kg/day following oral administration for one week, with a corresponding ED50 of 31 mg/kg for inhibition of hepatic microsomal HMG-CoA reductase activity, indicating an indirect, post-transcriptional regulatory effect on this rate-limiting enzyme [1]. This dual modulation of both CYP51 and HMG-CoA reductase activity is not observed with statin monotherapy and represents a distinct pharmacological signature.
| Evidence Dimension | In vivo serum cholesterol reduction (ED50) and HMG-CoA reductase inhibition (ED50) |
|---|---|
| Target Compound Data | ED50 = 62 mg/kg/day (serum cholesterol reduction); ED50 = 31 mg/kg/day (hepatic HMG-CoA reductase inhibition) |
| Comparator Or Baseline | Lovastatin (HMG-CoA reductase inhibitor): ED50 values not directly reported in this study; however, the mechanism of action differs fundamentally (direct vs. indirect HMG-CoA reductase inhibition). Cholestyramine (bile acid sequestrant): additive effect observed when combined with Azalanstat, with Azalanstat attenuating cholestyramine-induced HMG-CoA reductase upregulation. |
| Quantified Difference | Azalanstat lowers serum cholesterol in hamsters with ED50 = 62 mg/kg; correlation between HMG-CoA reductase inhibition and serum cholesterol lowering was r = 0.97, demonstrating tight mechanistic linkage. |
| Conditions | Male Golden Syrian hamsters fed regular chow; oral administration of Azalanstat at 50 mg/kg/day for 7 days; serum cholesterol and lipoprotein profiling; hepatic microsomal enzyme assays. |
Why This Matters
Procurement of Azalanstat is essential for in vivo studies requiring a CYP51 inhibitor with validated cholesterol-lowering efficacy in rodent models, as alternative CYP51 inhibitors (e.g., antifungal azoles) lack comparable pharmacodynamic characterization in mammalian cholesterol metabolism models.
- [1] Burton PM, Swinney DC, Heller R, Dunlap B, Chiou M, Malonzo E, Haller J, Walker KA, Salari A, Murakami S, Mendizabal G, Tokes L. Azalanstat (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity. Biochem Pharmacol. 1995;50(4):529-544. View Source
